

# Application Notes & Protocols for the Preparation of Bixafen Using Pyrazole Intermediates

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## Compound of Interest

**Compound Name:** *Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate*

**Cat. No.:** B129772

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## Introduction

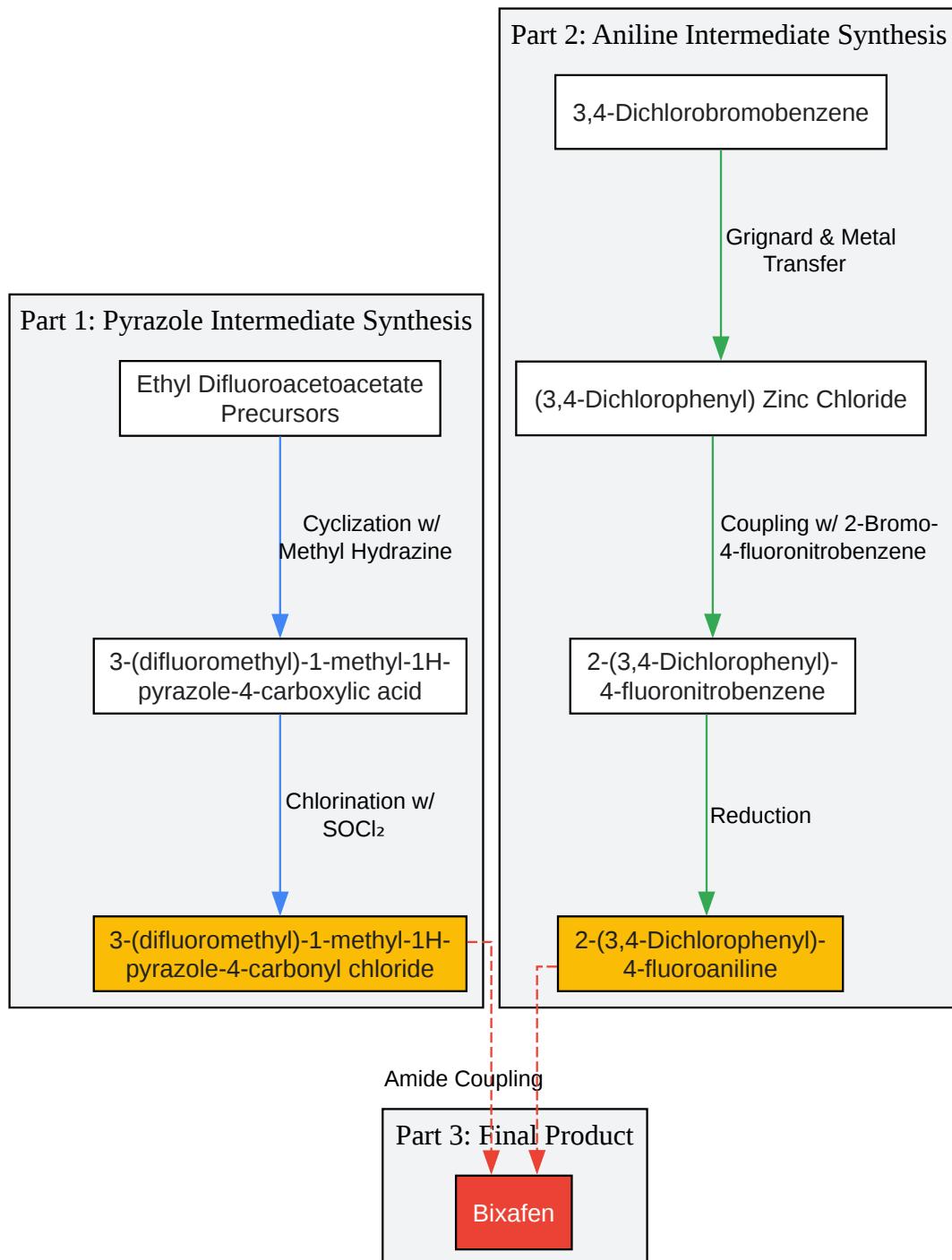
Bixafen, with the chemical name N-(3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, is a highly effective pyrazole-carboxamide fungicide developed by Bayer.<sup>[1][2]</sup> It functions as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial respiratory chain in fungi, making it a crucial agent for controlling diseases in cereals and rape plants.<sup>[1][3]</sup> The synthesis of bixafen relies on the strategic coupling of two key intermediates: a substituted 2-aminobiphenyl derivative and a pyrazole acid chloride, specifically 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.<sup>[1][4]</sup> This document provides detailed protocols for the synthesis of these key intermediates and their final condensation to produce bixafen, tailored for researchers and professionals in chemical and drug development.

## Overall Synthesis Workflow

The synthesis of bixafen is a multi-step process that can be broadly divided into three main stages:

- Synthesis of the Pyrazole Intermediate: Preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

- Synthesis of the Aniline Intermediate: Preparation of 2-(3',4'-dichlorophenyl)-4-fluoroaniline.
- Final Coupling Reaction: Amidation reaction between the two intermediates to yield the final bixafen product.



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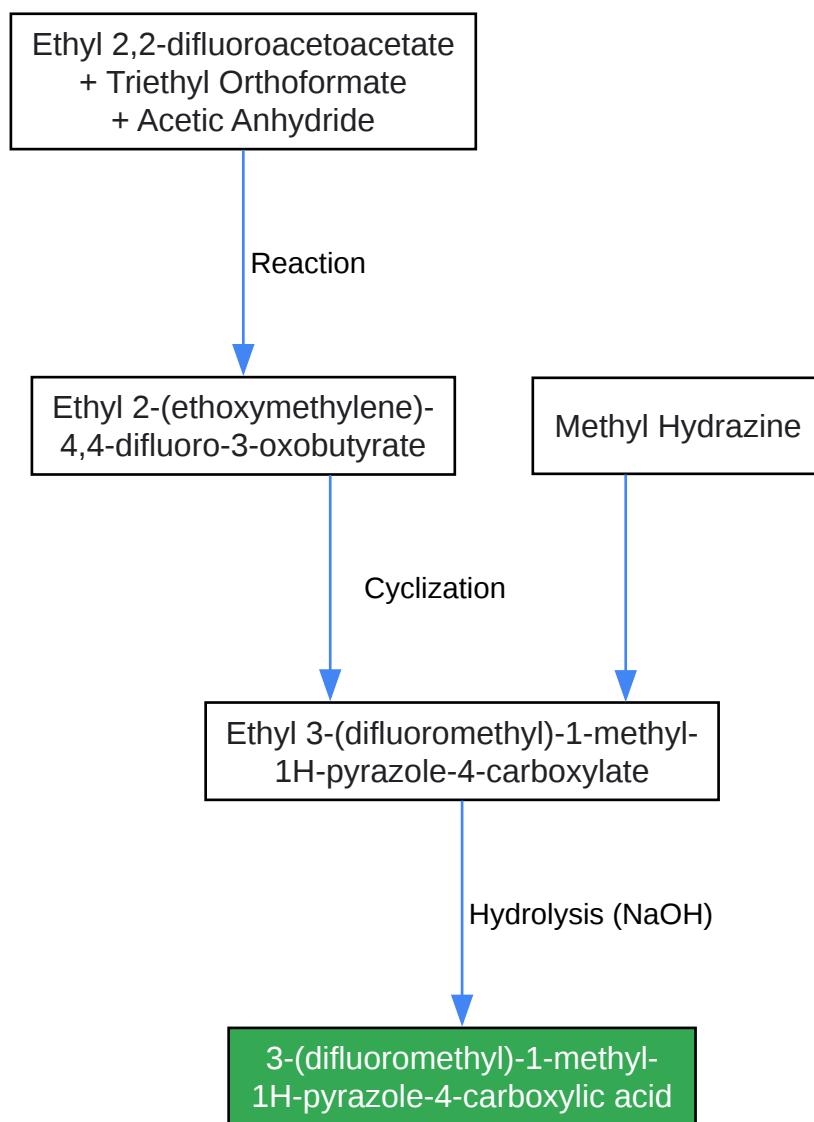
**Caption:** Overall synthetic workflow for Bixafen production.

## Part 1: Synthesis of the Key Pyrazole Intermediate

The primary pyrazole intermediate is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.<sup>[4]</sup> Its synthesis begins with the formation of its carboxylic acid precursor.

### 1.1 Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This synthesis involves the cyclization of an ethyl difluoroacetoacetate derivative with methyl hydrazine, followed by hydrolysis.<sup>[5]</sup>



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**Caption:** Pathway for the synthesis of the pyrazole carboxylic acid intermediate.

Experimental Protocol:

- Formation of the Enol Ether: React ethyl difluoroacetate with methyl orthoformate and acetic anhydride to generate the intermediate ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyrate. [6]
- Cyclization: Treat the resulting enol ether with methyl hydrazine. This reaction forms the pyrazole ring, yielding primarily **ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate**.[5]
- Hydrolysis: Hydrolyze the ethyl ester using an aqueous solution of sodium hydroxide (NaOH) to yield the final product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[5]
- Purification: The final acid product can be purified through standard crystallization techniques.

### 1.2 Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

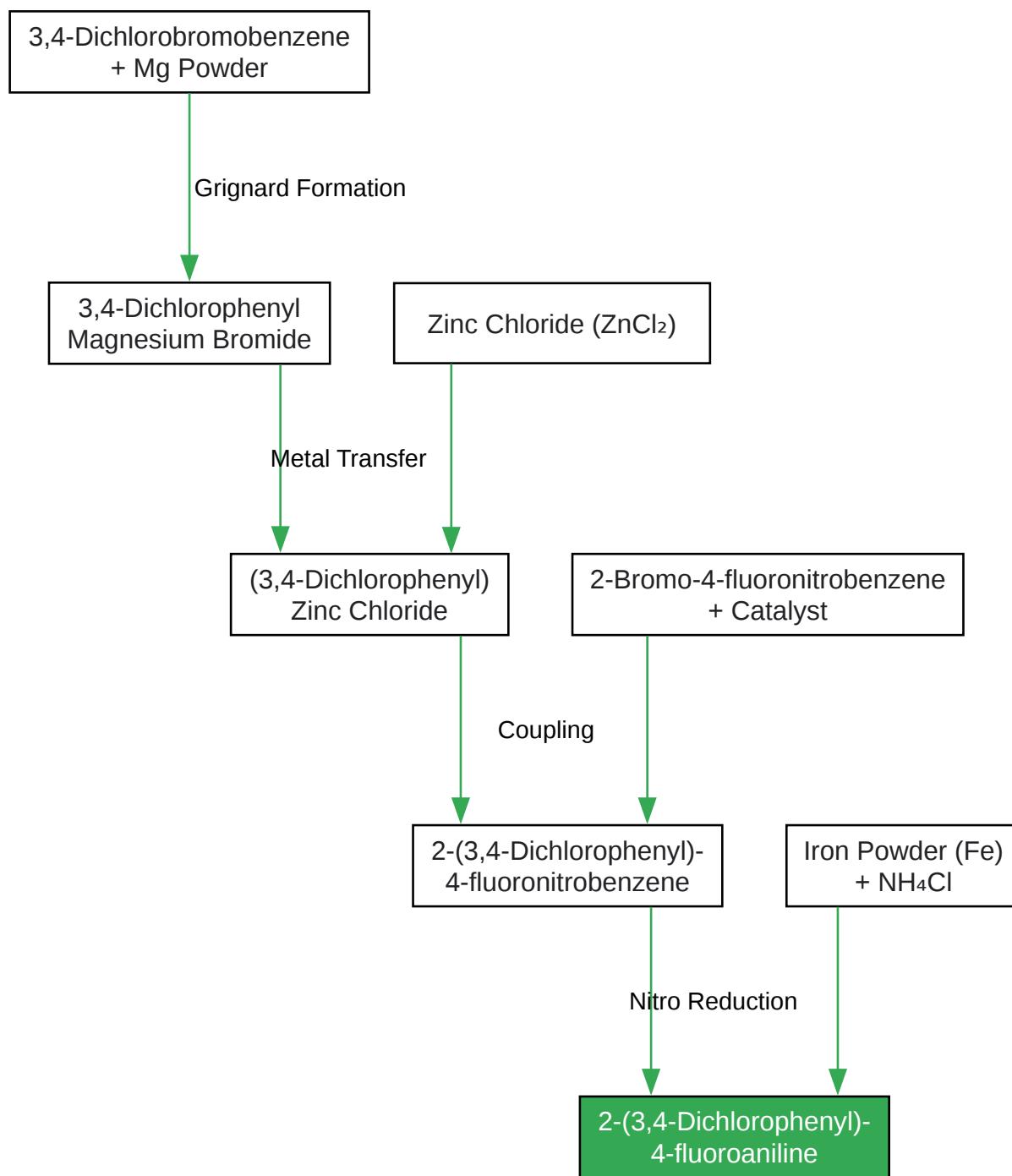
The carboxylic acid is converted to the more reactive acid chloride, which is essential for the final amide coupling step.[4]

Experimental Protocol:

- Reaction Setup: In a reaction vessel suitable for handling corrosive reagents, charge 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Chlorination: Add thionyl chloride ( $\text{SOCl}_2$ ), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[4]
- Reaction Conditions: Gently heat the mixture under reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and  $\text{SO}_2$ ).
- Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is often used in the next step without further purification.[1][4]

## Part 2: Synthesis of the Key Aniline Intermediate

The aniline intermediate, 2-(3',4'-dichlorophenyl)-4-fluoroaniline, is prepared via a multi-step synthesis starting from 3,4-dichlorobromobenzene as detailed in patent CN116178264A.[2]



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**Caption:** Synthesis pathway for the 2-aminobiphenyl intermediate.

Experimental Protocol (based on CN116178264A):[\[2\]](#)

- Grignard Reagent Formation: Mix magnesium powder with a suitable solvent (e.g., THF). Add a solution of 3,4-dichlorobromobenzene in the same solvent and react at 40-65°C for approximately 2 hours to prepare the Grignard reagent, 3,4-dichlorophenyl magnesium bromide.
- Metal Transfer: Subject the Grignard reagent to a metal transfer reaction with zinc chloride ( $ZnCl_2$ ) to produce (3,4-dichlorophenyl) zinc chloride.
- Coupling Reaction: Mix the (3,4-dichlorophenyl) zinc chloride with 2-bromo-4-fluoronitrobenzene and a suitable catalyst in a solvent to yield 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene.
- Nitro Group Reduction: Mix the nitro compound with iron powder, ammonium chloride, a solvent, and water. Add glacial acetic acid to facilitate the reduction of the nitro group to an amine, yielding 2-(3,4-dichlorophenyl)-4-fluoroaniline.

## Part 3: Final Coupling Reaction for Bixafen Synthesis

The final step is the amidation reaction between the pyrazole acid chloride and the aniline intermediate.

Experimental Protocol (based on CN116178264A):[\[2\]](#)

- Reaction Setup: In a three-necked round-bottom flask, dissolve 2-(3,4-dichlorophenyl)-4-fluoroaniline (e.g., 12.8g, 0.05 mol) in a solvent such as xylene (e.g., 40 mL).
- Addition of Acid Chloride: Heat the solution to reflux. Slowly add a solution of 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride (e.g., 9.7g, 0.05 mol) in xylene (e.g., 40 mL) dropwise.
- Reaction Conditions: After the addition is complete, maintain the reaction mixture at reflux temperature for approximately 5 hours.

- **Workup and Isolation:** Cool the reaction mixture to room temperature. Perform a liquid-liquid extraction by washing with water. Concentrate the organic layer and cool to crystallize the product.
- **Purification:** The resulting solid is crude bixafen, which can be further purified if necessary, for example, by treatment with an organic solvent like an alcohol or ester to obtain a substantially color-free product.[1]

### Quantitative Data Summary

The following table summarizes representative yields and purity for the final step of bixafen synthesis as reported in patent literature.

| Reactant 1<br>(Aniline<br>Derivative)                | Reactant 2<br>(Pyrazole<br>Derivative)                               | Solvent | Yield | Purity | Source |
|--|--|---------|-------|--------|--------|
| 2-(3,4-dichlorophenyl)-4-fluoroaniline<br>(0.05 mol) | 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride (0.05 mol) | Xylene  | 93.4% | 99.0%  | [2]    |
| 2-(3,4-dichlorophenyl)-4-fluoroaniline<br>(0.05 mol) | 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride (0.1 mol)  | Xylene  | 95.9% | 98.5%  | [2]    |

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